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Compound of Interest

Compound Name: Amdizalisib

Cat. No.: B10823814 Get Quote

Amdizalisib Technical Support Center
Welcome to the technical support center for Amdizalisib (HMPL-689). This resource is

designed to assist researchers, scientists, and drug development professionals with their in

vitro experiments involving this potent and highly selective PI3Kδ inhibitor.

Cell Line Sensitivity and IC50 Determination
Amdizalisib has demonstrated significant anti-proliferative activity across a range of B-cell

lymphoma cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for

quantifying the potency of a compound and can vary depending on the cell line and assay

conditions.

Data Presentation: Amdizalisib IC50 Values
The following table summarizes the available IC50 data for Amdizalisib in various contexts.
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Cell Line/Assay Type IC50 Value Notes

B-cell Lymphoma Cell Lines 0.005 - 5 µM

This range represents the

inhibitory concentration for cell

survival across a panel of B-

cell lymphoma cell lines.[1]

Sf21 (Insect Cells) 0.3 nM

This value was determined in a

biochemical assay using

recombinant human

p110δ/p85α expressed in Sf21

cells.

Biochemical/Cellular Assays 0.8 - 3 nM

This range reflects the potent

inhibition of the PI3Kδ enzyme

in various biochemical and

cellular-based assays.[1]

CYP2C8 Inhibition 30.4 µM

This indicates the potential for

drug-drug interactions

involving the cytochrome P450

2C8 enzyme.[2]

CYP2C9 Inhibition 10.7 µM

This indicates the potential for

drug-drug interactions

involving the cytochrome P450

2C9 enzyme.[2]

Note: IC50 values can be influenced by experimental variables such as cell density, passage

number, serum concentration, and the specific viability assay used. It is recommended that

researchers determine the IC50 for their specific cell line of interest under their own

experimental conditions.

Experimental Protocols
Accurate determination of IC50 values is critical for understanding the potency of Amdizalisib.

Below are detailed methodologies for commonly used cell viability assays.
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Protocol 1: IC50 Determination using MTT Assay
This protocol outlines the steps for assessing cell viability through the metabolic activity of

mitochondrial dehydrogenases.

Materials:

Amdizalisib (HMPL-689)

Target cancer cell line(s)

Complete cell culture medium

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA (for adherent cells)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

Multichannel pipette

Plate reader capable of measuring absorbance at 570 nm

Procedure:

Cell Seeding:

For adherent cells, harvest and resuspend in complete medium. For suspension cells,

directly use a culture in logarithmic growth phase.

Count cells and adjust the density to the desired concentration (typically 5,000-10,000

cells/well).

Seed 100 µL of the cell suspension into each well of a 96-well plate.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment (for adherent cells) and recovery.

Compound Treatment:

Prepare a series of dilutions of Amdizalisib in complete medium. A 10-point, 2-fold serial

dilution is common, starting from a high concentration (e.g., 10 µM).

Include a vehicle control (medium with the same concentration of DMSO as the highest

drug concentration) and a no-cell control (medium only).

Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the

prepared Amdizalisib dilutions or control solutions to the respective wells.

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

MTT Addition and Incubation:

After the treatment period, add 10-20 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the

yellow MTT into purple formazan crystals.

Formazan Solubilization:

Carefully remove the medium containing MTT.

Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the

formazan crystals.

Gently pipette up and down or use a plate shaker for 10-15 minutes to ensure complete

dissolution.

Absorbance Measurement:

Measure the absorbance of each well at 570 nm using a plate reader. Use 630 nm as a

reference wavelength if available.
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Data Analysis:

Subtract the average absorbance of the no-cell control wells from all other absorbance

readings.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) *

100

Plot the % Viability against the log of the Amdizalisib concentration.

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine

the IC50 value.

Protocol 2: IC50 Determination using CellTiter-Glo®
Luminescent Cell Viability Assay
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active

cells.

Materials:

Amdizalisib (HMPL-689)

Target cancer cell line(s)

Complete cell culture medium

Opaque-walled 96-well plates

CellTiter-Glo® Reagent

Luminometer

Procedure:

Cell Seeding:
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Follow the same procedure as for the MTT assay, seeding cells into opaque-walled 96-

well plates.

Compound Treatment:

Follow the same procedure as for the MTT assay to treat the cells with a dilution series of

Amdizalisib.

Assay Procedure:

After the treatment period, equilibrate the plate to room temperature for approximately 30

minutes.

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well (e.g., 100 µL of reagent to 100 µL of medium).

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Luminescence Measurement:

Measure the luminescence of each well using a luminometer.

Data Analysis:

Subtract the average luminescence of the no-cell control wells from all other readings.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control: % Viability = (Luminescence of treated cells / Luminescence of vehicle control

cells) * 100

Plot the % Viability against the log of the Amdizalisib concentration.

Use a non-linear regression analysis to determine the IC50 value.
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Visualizations
Amdizalisib Signaling Pathway
Amdizalisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism.[3]
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Caption: Amdizalisib inhibits the PI3Kδ signaling pathway.
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Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of

Amdizalisib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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